(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
The compound “(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is an organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the molecule (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide (BDMHC) was synthesized using the Schiff base method . A single crystal of BDMHC was grown by a slow evaporation technique .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been performed using various techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . Density functional theory (DFT) calculations were performed at the B3LYP/6-311++G (d,p) level to understand the vibrational frequency of BDMHC at the ground state structure .Chemical Reactions Analysis
The compound is likely to be involved in various organic synthesis reactions, often serving as an intermediate . It can be used to synthesize compounds containing a benzo[d][1,3]dioxol-5-yl structure, which are amenable to substitution reactions and catalytic reactions .Physical And Chemical Properties Analysis
The compound is a solid with a colorless or light yellow appearance . Its chemical formula is C10H8O4, and it has a molecular weight of 192.17 g/mol .Scientific Research Applications
Synthesis Methodologies
Research has focused on the synthesis of various derivatives through reactions that exhibit significant stereoselectivity, leading to the preferential or exclusive formation of Z isomers. For instance, new synthesis pathways for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives were explored, leveraging tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes (Gabriele et al., 2006). Another study detailed the reactions of acetylenecarboxylic acid with amines, leading to the synthesis of various compounds through hydrolysis (Iwanami et al., 1964).
Crystal Structure Analysis
Crystal structure analyses have contributed to the understanding of molecular conformations and interactions. For example, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate was determined, revealing insights into molecular conformations and interactions (Li et al., 2015).
Luminescent Sensors
Zn(II)-based metal-organic frameworks (MOFs) derived from dicarboxylate ligand and N-donor ligands have been developed as luminescent sensors for the selective detection of picric acid, demonstrating the potential of these compounds in environmental monitoring and safety applications (Wang et al., 2019).
Antimicrobial and Antioxidant Agents
Certain benzoxazinyl pyrazolone arylidenes synthesized from these compounds have shown potent antimicrobial and antioxidant activities, highlighting their potential in developing new therapeutics (Sonia et al., 2013).
Mechanism of Action
Future Directions
The compound has potential applications in various fields, including drug synthesis, fragrances, and coatings . Its use in the synthesis of nonlinear optical (NLO) materials is particularly promising, given the increasing interest in these materials for their applications in molecular electronics, photonics, optical computing, and optical communications .
properties
IUPAC Name |
methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-22-18(20)9-23-12-3-4-13-15(8-12)26-17(19(13)21)7-11-2-5-14-16(6-11)25-10-24-14/h2-8H,9-10H2,1H3/b17-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPLQTXYFGEAIH-IDUWFGFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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